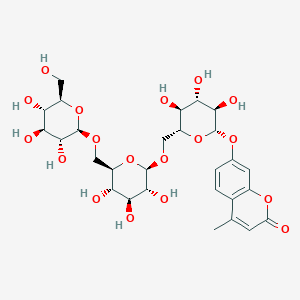

4-Methylumbelliferyl b-D-gentiotrioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylumbelliferyl b-D-gentiotrioside is a synthetic compound used primarily as a fluorogenic substrate in various biochemical assays. It is known for its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in the study of enzyme activities, particularly glycosidases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-gentiotrioside typically involves the glycosylation of 4-methylumbelliferone with gentiotriose. This process can be carried out using various glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond.

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions, often utilizing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl b-D-gentiotrioside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.

Common Reagents and Conditions

The hydrolysis reactions typically require specific glycosidases, such as β-glucosidase or β-galactosidase, under mild conditions (e.g., neutral pH, room temperature). The choice of enzyme depends on the specific glycosidic bond being targeted.

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-Methylumbelliferyl β-D-gentiotrioside in scientific research are extensive:

-

Enzyme Activity Assays :

- Used to measure glycosidase activity in biological samples from plants, animals, and microbes.

- Provides insights into carbohydrate metabolism and enzyme kinetics.

-

Gene Expression Studies :

- Serves as a substrate in plant molecular biology to monitor gene expression under various promoters.

- Facilitates the study of regulatory mechanisms in plant development.

-

Diagnostic Tools :

- Employed in clinical diagnostics to detect specific enzyme deficiencies or activities.

- Useful for assessing conditions related to chitin metabolism.

-

Biochemical Research :

- Aids in studying the kinetics and mechanisms of glycosidase-catalyzed reactions.

- Contributes to understanding metabolic pathways involving chitin degradation.

- Food and Environmental Testing :

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylumbelliferyl β-D-glucopyranoside | Contains a glucose unit instead of gentiotriose | Used specifically for β-glucosidase assays |

| 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside | Contains N-acetyl groups on chitotriose | Targets chitotriosidase activity |

| 4-Methylumbelliferyl β-D-glucosaminide | Contains glucosamine instead of glucose | Useful in studies related to glycosaminoglycans |

Enzyme Activity Assays

A study demonstrated the application of 4-Methylumbelliferyl β-D-gentiotrioside for measuring chitinase activity in soil samples. The results indicated that higher enzyme activity correlated with increased microbial biomass, highlighting its role in nutrient cycling within ecosystems.

Gene Expression Monitoring

In a plant research project, researchers utilized this compound to assess the expression levels of genes involved in chitin metabolism under stress conditions. The fluorescence intensity provided quantitative data on gene regulation during pathogen attack.

Diagnostic Applications

Clinical studies have employed 4-Methylumbelliferyl β-D-gentiotrioside to evaluate enzyme deficiencies in patients with metabolic disorders related to chitin degradation. The ability to measure enzyme activity accurately has improved diagnostic accuracy and patient management strategies.

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl b-D-gentiotrioside involves its enzymatic cleavage by glycosidases. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone. This product fluoresces under UV light, allowing for easy detection and quantification. The molecular targets are the glycosidases, and the pathway involves the hydrolysis of the glycosidic bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to measure β-glucuronidase activity.

4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.

4-Methylumbelliferyl β-D-glucopyranoside: Utilized for β-glucosidase activity assays.

Uniqueness

4-Methylumbelliferyl b-D-gentiotrioside is unique due to its specific glycosidic linkage, which makes it suitable for studying enzymes that target gentiotriose-containing substrates. Its ability to release a highly fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical and diagnostic applications.

Activité Biologique

4-Methylumbelliferyl β-D-gentiotrioside (MUGT) is a synthetic fluorogenic substrate extensively used in biochemical assays to study enzyme activities, particularly those of chitinases and chitotriosidases. This compound is notable for its ability to release a fluorescent product upon enzymatic cleavage, making it an invaluable tool in various biological and clinical research applications.

MUGT serves as a substrate for specific enzymes, primarily chitinases and chitotriosidases, which catalyze the hydrolysis of its glycosidic bonds. Upon cleavage, MUGT releases 4-methylumbelliferone, a compound that fluoresces under UV light. This fluorescence can be quantitatively measured to assess enzyme activity, providing insights into biochemical pathways involving chitin degradation.

Biochemical Pathways

The primary pathway affected by MUGT is the chitin degradation pathway , where chitinases and chitotriosidases play crucial roles. These enzymes are involved in breaking down chitin, a significant component of fungal cell walls and exoskeletons of arthropods. By using MUGT as a substrate, researchers can monitor the activity of these enzymes in various biological samples.

MUGT is characterized by its stability and resistance to degradation under laboratory conditions. Its hydrolysis product, 4-methylumbelliferone, has been studied for various cellular effects, including:

- Cell Signaling : Influences pathways related to cell growth and apoptosis.

- Gene Expression : Can affect the expression levels of genes involved in metabolic processes.

- Metabolic Pathways : Impacts pathways associated with energy metabolism and cellular stress responses.

Applications in Scientific Research

MUGT's unique properties make it suitable for several applications:

- Enzyme Activity Assays : Used to measure glycosidase activity in biological samples from plants, animals, and microbes.

- Gene Expression Studies : Serves as a substrate for monitoring gene expression under various promoters in plant molecular biology.

- Diagnostic Tools : Employed in clinical assays to detect enzyme deficiencies or specific activities.

- Biochemical Research : Utilized to study the kinetics and mechanisms of glycosidase-catalyzed reactions.

Comparison with Similar Compounds

MUGT can be compared with other fluorogenic substrates:

| Compound | Target Enzyme | Application |

|---|---|---|

| 4-Methylumbelliferyl β-D-glucuronide | β-glucuronidase | Measuring glucuronidase activity |

| 4-Methylumbelliferyl β-D-galactopyranoside | β-galactosidase | Detecting galactosidase activity |

| 4-Methylumbelliferyl β-D-glucoside | β-glucosidase | Assays for glucosidase activity |

MUGT is unique due to its specific glycosidic linkage targeting gentiotriose-containing substrates, allowing for specialized studies on relevant enzymes.

Case Studies

Several case studies have demonstrated the utility of MUGT in various research contexts:

- Chitinase Activity in Plant Defense : A study investigated the role of chitinases in plant defense mechanisms against fungal pathogens using MUGT as a substrate. The results showed increased enzyme activity correlating with enhanced resistance to fungal infections.

- Diagnostic Applications : Research utilizing MUGT has been conducted to identify enzyme deficiencies in patients with lysosomal storage disorders. The fluorescence intensity correlated with enzyme levels, providing a potential diagnostic tool.

- Microbial Enzyme Studies : In microbial ecology studies, MUGT has been used to quantify chitinase production by soil bacteria, revealing insights into nutrient cycling and soil health.

Propriétés

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXQNIYOMUPSR-JHSKCKNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.